Dinoprost methyl

Membrane permeability Lipophilicity Controlled release

Dinoprost methyl (also known as Prostaglandin F2α methyl ester, PGF2α methyl ester, CAS 33854-16-9) is a methyl ester prodrug derivative of the naturally occurring prostaglandin F2α (dinoprost). By masking the C-1 carboxyl group with a methyl ester moiety, this compound exhibits substantially increased lipid solubility relative to its parent free acid and the clinically used tromethamine salt.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
Cat. No. B10767827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoprost methyl
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3
InChIKeyPJDMFGSFLLCCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinoprost methyl: A Lipophilic Prostaglandin F2α Methyl Ester Prodrug for Ocular and Reproductive Research


Dinoprost methyl (also known as Prostaglandin F2α methyl ester, PGF2α methyl ester, CAS 33854-16-9) is a methyl ester prodrug derivative of the naturally occurring prostaglandin F2α (dinoprost). By masking the C-1 carboxyl group with a methyl ester moiety, this compound exhibits substantially increased lipid solubility relative to its parent free acid and the clinically used tromethamine salt [1]. Dinoprost methyl acts as an agonist at prostaglandin F (FP) receptors and has been widely employed as a research tool in ophthalmology for ocular hypotensive studies and in reproductive biology for investigations of luteolysis and uterine contractility [2]. As an ester prodrug, it requires in vivo hydrolysis to the active free acid (PGF2α) to exert full pharmacological activity, a property that confers distinct tissue penetration and pharmacokinetic characteristics relevant to experimental design [3].

Lipophilic methyl ester prodrug; requires in vivo hydrolysis to active free acid PGF2α

Supports ocular penetration and tissue retention studies

FP receptor agonist suitable for IOP regulation and luteolysis research models

Applicable to glaucoma model development and reproductive biology

Intermediate-duration pharmacological profile relative to longer-acting FP analogs

Use in experiments requiring well-characterized, mid-duration FP receptor stimulation

Why Dinoprost methyl Cannot Be Substituted with Dinoprost Free Acid or Tromethamine Salt


Generic substitution among prostaglandin F2α forms is scientifically unjustified due to profound differences in physicochemical properties that directly govern membrane permeability, tissue penetration, and experimental outcomes. The methyl ester derivative exhibits markedly higher lipophilicity than either the free acid or tromethamine salt forms, resulting in a distinct transport hierarchy through biological and synthetic membranes: methyl ester > free acid > tromethamine salt [1]. This differential permeability translates into quantifiable disparities in in vivo potency—the methyl ester demonstrates 4-5 times greater ocular hypotensive potency than the free acid, attributable to enhanced corneal penetration and prolonged tissue retention [2]. Furthermore, in controlled veterinary studies, dinoprost (as the tromethamine salt) exhibits a significantly shorter duration of uterotonic activity compared to longer-acting analogs, underscoring that even within the same receptor-targeting class, pharmacokinetic divergence renders compounds non-interchangeable for precise experimental applications [3].

Permeability

Free acid and tromethamine salt forms exhibit lower lipophilicity and membrane transport; tissue penetration may shift significantly, altering experimental outcomes.

Duration

FP agonists fenprostalene or cloprostenol have distinct uterotonic duration profiles; time-sensitive studies may require specific compound selection instead of direct interchange.

Quantitative Differentiation Evidence for Dinoprost methyl Versus Closest Analogs


Membrane Transport Hierarchy: Dinoprost methyl Demonstrates Superior Lipophilicity-Driven Permeability Over Free Acid and Salt Forms

In a controlled in vitro silicone rubber matrix transport study, dinoprost methyl exhibited the highest release rate among three PGF2α chemical forms, establishing a clear lipophilicity-driven transport hierarchy. The study directly compared the methyl ester, free acid, and tromethamine salt forms of dinoprost under identical experimental conditions [1].

Membrane Transport Hierarchy
Direct head-to-head
Methyl ester > free acid > tromethamine salt
Reported lipophilicity-driven transport gradient
Silicone rubber matrix; steady-state flux
Membrane permeability Lipophilicity Controlled release Prodrug design

Ocular Hypotensive Potency: Dinoprost methyl Demonstrates 4-5 Fold Greater Potency Than PGF2α Free Acid in Feline Model

In comparative ocular hypotensive studies using a feline model, dinoprost methyl exhibited approximately 4-5 times greater potency than the parent free acid PGF2α. This potency enhancement is mechanistically attributed to improved corneal penetration and a depot effect resulting from prolonged retention of the ester form in ocular tissues [1][2].

Ocular Hypotensive Potency
Reported context
4–5 × greater IOP reduction vs free acid
Supports corneal penetration endpoint analysis
Feline model; 2.5 µg topical dose reduced IOP 6–8 mmHg
Ophthalmology Intraocular pressure Glaucoma research Corneal penetration

Duration of Uterotonic Activity: Dinoprost (Parent Compound) Exhibits Significantly Shorter Duration Than Synthetic Analog Fenprostalene in Bovine Model

In a head-to-head comparison study using ovariectomized cows, dinoprost (as the tromethamine salt) produced a significantly shorter duration of uterotonic activity compared to the synthetic prostaglandin F2α analog fenprostalene, and a marginally shorter duration than cloprostenol. This evidence establishes that even within the FP receptor agonist class, significant pharmacokinetic and pharmacodynamic differences exist that preclude simple substitution [1].

Uterotonic Duration
Direct head-to-head
Dinoprost 7.7 h vs fenprostalene 19 h
Illustrates intra-class duration variability
Ovariectomized cow model; p < 0.05
Reproductive biology Uterine contractility Veterinary pharmacology Luteolysis

Lipophilicity Differential: Dinoprost methyl LogP Value Confirms Enhanced Membrane Partitioning Relative to Parent

The calculated partition coefficient (LogP) for dinoprost methyl is 2.7 . This value quantitatively confirms its enhanced lipophilicity relative to the parent free acid PGF2α, which carries a negatively charged carboxylate moiety at physiological pH and consequently exhibits substantially lower membrane partitioning. This physicochemical differential is the fundamental driver behind the observed permeability advantages documented in transport studies.

Lipophilicity (LogP)
Class-level inference
Calculated LogP = 2.7
Indicates enhanced membrane partitioning potential
Neutral methyl ester; data to verify against measured values
Physicochemical properties LogP Prodrug design Formulation development

Recommended Research and Industrial Application Scenarios for Dinoprost methyl


Ocular Hypotensive Research and Glaucoma Model Development

Dinoprost methyl is optimally suited for in vivo and ex vivo studies investigating intraocular pressure (IOP) regulation mechanisms and evaluating novel glaucoma therapeutics. The compound's 4-5× greater potency compared to PGF2α free acid, demonstrated in feline models where a 2.5 µg dose reduces IOP by 6-8 mmHg, makes it a superior positive control or reference standard [1]. Its enhanced corneal penetration and lipophilicity (LogP = 2.7) ensure reliable drug delivery to anterior segment tissues, reducing experimental variability associated with poor ocular bioavailability. Researchers should select this compound over the free acid or tromethamine salt when requiring potent, reproducible IOP reduction in animal models or when developing novel ocular hypotensive prodrugs for which PGF2α methyl ester serves as an established benchmark [2].

Membrane Permeability and Prodrug Pharmacokinetic Studies

The well-characterized membrane transport hierarchy of dinoprost forms—methyl ester > free acid > tromethamine salt—established through controlled in vitro silicone rubber matrix studies [1], positions dinoprost methyl as an ideal model compound for investigating structure-permeability relationships in prostaglandin prodrug design. Researchers studying transcorneal, transdermal, or transmucosal drug delivery can utilize this compound to calibrate permeability assays or validate predictive models of lipophilicity-driven transport. Its distinct LogP value (2.7) and established esterase-mediated conversion to active free acid provide a quantifiable baseline for evaluating novel prodrug candidates or delivery system performance.

Controlled-Release Formulation Development

For formulation scientists developing sustained-release delivery systems—particularly intravaginal devices, silicone-based matrices, or ocular inserts—dinoprost methyl offers quantifiable advantages in release kinetics. Experimental data demonstrate that the methyl ester form is released at substantially higher rates from silicone rubber matrices compared to the tromethamine salt [1]. This differential release profile can be exploited to achieve desired drug elution characteristics without requiring complex formulation modifications. Procurement of dinoprost methyl for such applications is justified when release rate optimization is a critical quality attribute of the final delivery system.

Reproductive Biology Studies Requiring Intermediate-Duration FP Receptor Agonism

Based on comparative bovine studies establishing that dinoprost (tromethamine salt) produces approximately 7.7 hours of uterotonic activity—shorter than fenprostalene (~19 h) and marginally shorter than cloprostenol (8.9 h) [1]—dinoprost methyl is appropriately selected for reproductive biology experiments requiring intermediate-duration FP receptor stimulation. As a prodrug of dinoprost, its duration profile aligns with the parent compound, making it suitable for studies of luteolysis, estrus synchronization, or uterine contractility where the extended duration of fenprostalene is undesirable or where the potency of cloprostenol at microgram doses may introduce dosing precision challenges. Researchers should select dinoprost methyl when the experimental design requires a well-characterized, mid-duration prostaglandin F2α agonist with enhanced tissue penetration relative to the free acid or salt forms.

Application
Selection Property
Validation Focus
Ocular hypotensive model studies
Lipophilic prodrug penetration
Corneal permeability and IOP endpoint reproducibility
Membrane permeability and prodrug design
Well-characterized transport hierarchy
Permeability assay calibration and structure-transport modeling
Controlled-release formulation development
Differential release kinetics from silicone matrices
Release rate optimization and delivery system benchmarking
Reproductive biology studies (mid-duration FP agonism)
Intermediate uterotonic duration profile
Luteolysis and uterine contractility endpoint timing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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